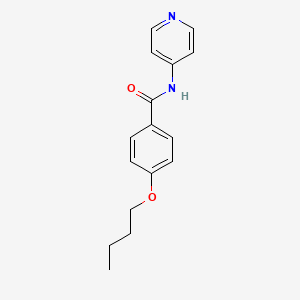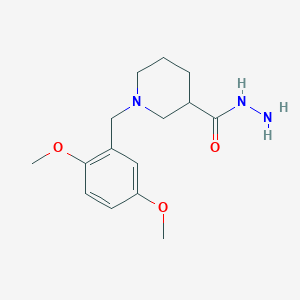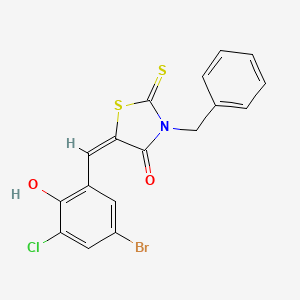![molecular formula C22H24O3 B5122470 2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene, commonly known as NP-ETPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NP-ETPN belongs to the class of naphthalene derivatives and is widely used in various fields of research such as medicinal chemistry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
NP-ETPN has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-tumor activity against various cancer cell lines such as breast cancer, liver cancer, and lung cancer (Liu et al., 2018). Additionally, NP-ETPN has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis (Liu et al., 2018).
Wirkmechanismus
The mechanism of action of NP-ETPN involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in the regulation of cell growth and survival (Liu et al., 2018). NP-ETPN has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting this pathway (Liu et al., 2018). Additionally, NP-ETPN has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation (Liu et al., 2018).
Biochemical and Physiological Effects
NP-ETPN has been shown to exhibit low toxicity in both in vitro and in vivo studies (Liu et al., 2018). It has been found to be well-tolerated in animal models, with no significant adverse effects observed (Liu et al., 2018). Additionally, NP-ETPN has been shown to possess good solubility and bioavailability, making it a potential candidate for drug development (Liu et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NP-ETPN is its potent anti-tumor activity, which makes it a potential candidate for cancer treatment. Additionally, NP-ETPN has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of NP-ETPN is its low water solubility, which can make it difficult to work with in certain experiments (Liu et al., 2018).
Zukünftige Richtungen
There are several potential future directions for research involving NP-ETPN. One area of research could focus on the development of NP-ETPN-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of NP-ETPN and its potential applications in other fields such as material science and environmental science. Finally, studies could be conducted to optimize the synthesis method of NP-ETPN to improve its yield and purity (Liu et al., 2018).
Conclusion
In conclusion, NP-ETPN is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. NP-ETPN exhibits potent anti-tumor activity and possesses anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential applications of NP-ETPN and to optimize its synthesis method.
Synthesemethoden
The synthesis of NP-ETPN involves the reaction of 2-naphthol with 4-ethoxyphenol in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with 4-bromobutyl bromide in the presence of a solvent such as dimethylformamide to obtain the final product, NP-ETPN. The overall yield of the synthesis process is around 60-70% (Liu et al., 2018).
Eigenschaften
IUPAC Name |
2-[4-(4-ethoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-2-23-20-11-13-21(14-12-20)24-15-5-6-16-25-22-10-9-18-7-3-4-8-19(18)17-22/h3-4,7-14,17H,2,5-6,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECAYVWXGPILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Ethoxyphenoxy)butoxy]naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)

![N-[(3-isopropyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5122422.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)

![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)

![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5122477.png)
![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
![4-(5-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5122484.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)